2-(9H-Carbazol-9-YL)acetaldehyde

Description

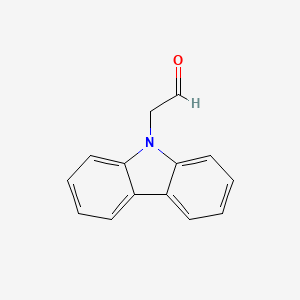

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGVUHDMFDNDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512793 | |

| Record name | (9H-Carbazol-9-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25557-77-1 | |

| Record name | (9H-Carbazol-9-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of the Acetaldehyde Moiety in 2 9h Carbazol 9 Yl Acetaldehyde

Condensation Reactions of the Aldehyde Group

The aldehyde functional group of 2-(9H-Carbazol-9-YL)acetaldehyde readily participates in condensation reactions, providing a straightforward method for extending the molecular framework and introducing new functional groups.

Formation of Schiff Bases with Primary Amines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting Schiff bases contain a carbon-nitrogen double bond, or azomethine group (>C=N-). researchgate.netnih.gov

For instance, the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol in absolute ethanol (B145695) yields 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. researchgate.net Similarly, heating 9-ethylcarbazole-3-carboxaldehyde with 4-aminoantipyrine (B1666024) in methanol (B129727) produces a Schiff base. nih.gov These reactions highlight the utility of carbazole-based aldehydes in synthesizing complex molecules with potential applications in coordination chemistry and materials science. researchgate.net

Table 1: Examples of Schiff Base Formation

| Aldehyde Reactant | Amine Reactant | Product |

|---|---|---|

| 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-diaminopropan-2-ol | 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol researchgate.net |

| 9-ethylcarbazole-3-carboxaldehyde | 4-aminoantipyrine | 4-[(9-Ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde | 3,4-dimethylisoxazol-5-amine | N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine nih.gov |

Multi-component Reactions Incorporating the Acetaldehyde (B116499) Functionality

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. The acetaldehyde functionality in carbazole (B46965) derivatives can participate in such reactions. For example, copper-catalyzed MCRs involving aromatic aldehydes, 2-methylindole, and various dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles. nih.govbeilstein-journals.org While this specific example does not use this compound directly, it demonstrates the potential for carbazole aldehydes to be used in complex, one-pot syntheses. These reactions are significant for their efficiency in building molecular complexity and providing access to novel heterocyclic scaffolds. nih.gov

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. khanacademy.orglibretexts.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. khanacademy.orglibretexts.orgmasterorganicchemistry.com Aldehydes with an α-hydrogen, like this compound, can undergo this reaction in the presence of a base. libretexts.org

Oxidation Reactions of the Aldehyde Group to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(9H-Carbazol-9-YL)acetic acid. This transformation is a common and important reaction in organic synthesis. The resulting 2-(9H-carbazol-9-yl)acetic acid is a useful intermediate for further derivatization. nih.govfishersci.com For example, it can be used as an agent for the determination of alcohols via high-performance liquid chromatography after pre-column derivatization. nih.gov The crystal structure of 2-(9H-carbazol-9-yl)acetic acid reveals a nearly planar tricyclic aromatic ring system. nih.gov

Reduction Reactions of the Aldehyde Group to Alcohols

The aldehyde group in this compound can be reduced to a primary alcohol, yielding 2-(9H-Carbazol-9-YL)ethanol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in methanol being a common method. rsc.org The resulting alcohol, 9H-Carbazole-9-ethanol, is a carbazole derivative that can be used in further synthetic applications, such as the synthesis of 2-(9H-carbazol-9-yl)ethyl methacrylate (B99206). sigmaaldrich.com

Hydrazide Formation and Subsequent Transformations

The acetaldehyde moiety can be converted to a hydrazide through a multi-step process. Initially, the corresponding ester, ethyl 2-(9H-carbazol-9-yl)acetate, is synthesized from the reaction of 9H-carbazole with ethyl bromoacetate. acgpubs.orgacgpubs.orgnih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-(9H-carbazol-9-yl)acetohydrazide. acgpubs.orgacgpubs.orgnih.gov

This hydrazide is a versatile intermediate that can undergo further transformations. For example, it can react with various aromatic acid chlorides to produce acetyl benzohydrazide (B10538) derivatives. acgpubs.orgacgpubs.org Additionally, new thiosemicarbazide (B42300) derivatives can be synthesized from the reaction of the hydrazide with isothiocyanates. nih.gov These subsequent transformations allow for the creation of a wide range of complex carbazole-based molecules with potential applications in various fields of chemistry. acgpubs.orgnih.gov

Table 2: Summary of Reactivity

| Reaction Type | Reactant(s) | Product(s) |

|---|---|---|

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) |

| Multi-component Reactions | Dienes, Dienophiles | Spirotetrahydrocarbazoles |

| Aldol Condensation | Another Aldehyde/Ketone | β-hydroxy aldehyde/ketone, α,β-unsaturated carbonyl |

| Oxidation | Oxidizing Agent | 2-(9H-Carbazol-9-YL)acetic acid |

| Reduction | Reducing Agent (e.g., NaBH4) | 2-(9H-Carbazol-9-YL)ethanol |

| Hydrazide Formation | Hydrazine Hydrate (from ester) | 2-(9H-Carbazol-9-YL)acetohydrazide |

| Hydrazide Transformation | Aromatic Acid Chlorides | Acetyl Benzohydrazide Derivatives |

| Hydrazide Transformation | Isothiocyanates | Thiosemicarbazide Derivatives |

Diazonium Salt Formation

The direct conversion of an aldehyde group to a diazonium salt is not a standard organic transformation. Diazotization is a process that converts a primary aromatic amine into a diazonium salt. byjus.comorganic-chemistry.org Therefore, for this compound to form a diazonium salt, the acetaldehyde moiety must first be transformed into a primary amine.

A feasible synthetic route would involve a two-step process:

Reductive Amination: The acetaldehyde can be converted to its corresponding primary amine, 2-(9H-carbazol-9-yl)ethylamine, through reductive amination. This reaction involves the formation of an imine with ammonia, which is then reduced in situ.

Diazotization: The resulting primary amine can then undergo diazotization. This classic reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org

The general scheme for the diazotization of a primary aromatic amine is as follows: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

Once formed, the 2-(9H-carbazol-9-yl)ethyl diazonium salt would be an unstable intermediate, susceptible to reactions such as substitution or elimination, rather than the coupling reactions typical for aromatic diazonium salts where the diazonium group is directly attached to the aromatic ring. organic-chemistry.org It is also noteworthy that the carbazole ring itself can react with diazonium salts in coupling reactions to form azo dyes. researchgate.netresearchgate.net

Cyclization Reactions to Heterocyclic Systems (e.g., Oxadiazoles, Pyrazolones)

The acetaldehyde functionality serves as a key building block for the synthesis of various heterocyclic systems through cyclization reactions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry and materials science. Various synthetic strategies exist to construct this heterocycle from aldehydes. A prevalent method involves the condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone, which is then cyclized through oxidative dehydration. organic-chemistry.org

A plausible pathway for converting this compound into a 1,3,4-oxadiazole derivative would involve these two steps. The reaction can be mediated by various reagents that facilitate the cyclization of the intermediate acylhydrazone.

| Reactant 2 | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Acylhydrazides | Iodine (I₂), K₂CO₃ | N/A (Metal-free) | Transition-metal-free oxidative cyclization of the intermediate acylhydrazone. | organic-chemistry.org |

| Aryl Tetrazoles | None (Radical-promoted) | N/A | Metal- and base-free cross-dehydrogenative coupling via N-acylation followed by thermal rearrangement. | organic-chemistry.org |

| N-Arylidenearoylhydrazide | Cu(OTf)₂ | N/A (Air atmosphere) | Direct annulation through imine C-H functionalization. Practical for synthesis. | organic-chemistry.org |

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The standard synthesis of pyrazolones involves the condensation of a hydrazine derivative with a β-ketoester.

For this compound, a direct cyclization to a pyrazolone (B3327878) is not straightforward. The acetaldehyde would first need to be converted into a β-ketoester or a similar 1,3-dicarbonyl precursor. This could hypothetically be achieved through a Claisen condensation with an appropriate ester, such as diethyl oxalate, to introduce the second carbonyl functionality. The resulting intermediate could then be cyclized by reaction with hydrazine or a substituted hydrazine.

The Knorr pyrazole (B372694) synthesis, a related reaction, produces pyrazoles (the aromatic parent of pyrazolones) by reacting hydrazines with 1,3-dicarbonyl compounds. youtube.com This highlights the general principle of using 1,3-dicarbonyl systems as precursors for these heterocycles.

Chemo- and Regioselective Transformations of the Acetaldehyde Carbonyl Group

The carbonyl group of the acetaldehyde moiety is highly susceptible to nucleophilic attack, allowing for a variety of chemo- and regioselective transformations that leave the carbazole ring system intact.

A prominent example of such a transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. libretexts.orgwikipedia.org This reaction is highly regioselective, ensuring that the double bond is formed specifically at the location of the original carbonyl group. The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.org The reaction of this compound with a Wittig reagent, such as benzyltriphenylphosphonium (B107652) chloride in the presence of a base, would yield a 1,2-disubstituted alkene. udel.edu

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% Sodium Hydroxide (NaOH) | N,N-Dimethylformamide (DMF) | trans-9-(2-Phenylethenyl)anthracene | udel.edu |

Another fundamental reaction is the aldol condensation. Since this compound possesses α-hydrogens, it can undergo a base-catalyzed self-condensation to form a β-hydroxy aldehyde. msu.edulibretexts.org This initial aldol addition product can then undergo dehydration, often promoted by heat or acid, to yield an α,β-unsaturated aldehyde. This reaction extends the carbon chain and introduces new functionality.

Other chemo- and regioselective transformations include:

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(9H-carbazol-9-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation is highly selective for the carbonyl group, leaving the aromatic carbazole core untouched.

Imination: Reaction with primary amines yields imines (Schiff bases), which are versatile intermediates for further reactions.

Hydrazone Formation: Condensation with hydrazines produces hydrazones, which, as noted earlier, are precursors for heterocyclic synthesis.

These transformations underscore the utility of this compound as a versatile intermediate in organic synthesis, with the acetaldehyde moiety providing a reactive handle for a wide array of chemical modifications.

Functionalization Strategies of the Carbazole Core in 2 9h Carbazol 9 Yl Acetaldehyde Derivatives

Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring System

The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic aromatic substitution reactions. These reactions are fundamental for introducing a variety of functional groups onto the carbazole core.

Nitration and Halogenation Reactions

Nitration and halogenation are classic examples of electrophilic aromatic substitution. The introduction of nitro groups or halogen atoms onto the carbazole framework serves as a gateway for further chemical transformations. For instance, the aromatic rings of carbazole derivatives can undergo electrophilic substitution reactions like nitration or halogenation.

Recent studies have explored these reactions in detail. For example, the classic mechanism of electrophilic aromatic substitution, which involves the formation of an arenium ion intermediate, has been the subject of new insights. nih.gov Computational and experimental results for halogenation with molecular chlorine and bromine, as well as nitration with mixed acid, have challenged the traditional two-stage process, suggesting that in some cases, the reaction may proceed through a concerted single transition state without the formation of an arenium ion intermediate. nih.gov

The regioselectivity of these reactions is a critical aspect. In the case of carbazole, the positions most susceptible to electrophilic attack are typically the 3, 6, and 9 positions. However, the presence of the 2-acetaldehyde group at the 9-position can influence the substitution pattern.

Transition Metal-Catalyzed Coupling Reactions on the Carbazole Backbone

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and carbazole chemistry is no exception. These methods provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura and Other Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is particularly useful for the synthesis of biaryl compounds and has been widely applied to carbazole derivatives. The development of carbazole-based phosphine (B1218219) ligands has further enhanced the efficiency of Suzuki-Miyaura cross-coupling reactions, even for challenging substrates like non-activated aryl chlorides. polyu.edu.hk

Other important cross-coupling reactions include the Hartwig-Buchwald amination for C-N bond formation and the Sonogashira coupling for the introduction of alkynyl groups. nih.gov These reactions have been successfully employed to functionalize brominated carbazole derivatives, demonstrating the power of these methods in building molecular complexity. nih.gov For example, a 15-bromo-5-methoxybacteriochlorin, a related heterocyclic compound, was successfully subjected to Suzuki, Sonogashira, and Hartwig-Buchwald coupling reactions to introduce a variety of functional groups. nih.gov

Direct C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. chim.it This strategy involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond, often with the aid of a transition metal catalyst and a directing group. chim.it

For carbazole derivatives, significant progress has been made in the site-selective C-H functionalization. nih.gov For instance, palladium-catalyzed direct C-H alkylation and acylation of carbazoles have been achieved using norbornene as a transient directing mediator. nih.gov This approach allows for the selective functionalization at the C1 position of the carbazole ring. nih.govrsc.org Theoretical studies have provided insights into the mechanism of this reaction, suggesting that the formation of a six-membered palladacycle intermediate is key to the observed site-selectivity. rsc.org

Substitution Reactions at the Nitrogen Atom of the Carbazole

The nitrogen atom of the carbazole ring is another key site for functionalization. The presence of a lone pair of electrons on the nitrogen allows it to act as a nucleophile, participating in various substitution reactions.

N-alkylation of carbazoles is a common strategy to introduce alkyl groups at the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides, dialkyl sulfates, and arenesulfonic acid alkyl esters. google.com Microwave-assisted N-alkylation of carbazole with alkyl halides in the presence of a base like potassium carbonate has been reported as a rapid and efficient method. tandfonline.comtandfonline.comresearchgate.net Another approach involves the scandium(III)-catalyzed N-alkylation of carbazoles with alcohols, which proceeds under mild conditions. thieme-connect.com

Regioselective Bromination for Further Functionalization

Regioselective bromination of the carbazole core is a crucial step for introducing functional groups at specific positions. The resulting bromo-derivatives can then be used as substrates in a variety of cross-coupling reactions.

Strategies for Introducing Electron-Rich and Electron-Poor Substituents

The functionalization of the carbazole core in derivatives of 2-(9H-Carbazol-9-YL)acetaldehyde is a key strategy for tuning their electronic and photophysical properties. The inherent electron-rich nature of the carbazole ring system dictates many of the available synthetic routes. researchgate.net Strategic introduction of either electron-donating (electron-rich) or electron-withdrawing (electron-poor) substituents onto the carbazole skeleton allows for precise control over the molecule's functionality, making it suitable for various applications in materials science and medicinal chemistry. researchgate.netchim.it

The primary methods for modifying the carbazole core involve electrophilic substitution reactions and modern transition-metal-catalyzed cross-coupling and C-H activation reactions. chim.it The positions most susceptible to electrophilic attack are C3, C6, C1, and C8. Directed metalation and halogenation followed by cross-coupling can provide access to a wider range of substituted derivatives.

Introduction of Electron-Poor Substituents

Electron-poor substituents, such as nitro, cyano, or halogen groups, are typically introduced to decrease the HOMO energy level and increase the electron-accepting character of the carbazole moiety.

One of the most common strategies begins with electrophilic halogenation (bromination or iodination) at the 3- and 6-positions of the carbazole ring. These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions. For instance, 2,7-dibromo-9H-carbazole can be reacted with 4-ethynylpyridine (B1298661) hydrochloride in a Sonogashira coupling to introduce electron-withdrawing pyridyl moieties. researchgate.net A similar approach can be envisioned for N-substituted carbazoles like this compound.

Transition-metal-catalyzed C-H functionalization offers a more direct route. For example, copper-catalyzed cyanation of 9-(pyrimidin-2-yl)-9H-carbazole has been reported to install a cyano group at the C1 position. chim.it This directing-group strategy could be adapted for derivatives containing the acetaldehyde (B116499) functionality.

A summary of strategies for introducing electron-poor substituents is presented below.

| Reaction Type | Reagents/Catalysts | Substituent Introduced | Nature | Typical Position |

| Halogenation | N-Bromosuccinimide (NBS), I₂ | -Br, -I | Electron-Withdrawing | 3, 6 |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Electron-Withdrawing | 3, 6 |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Alkynyl groups (e.g., Pyridylethynyl) | Electron-Withdrawing | 3, 6 (from halo-carbazole) |

| C-H Cyanation | Cu(OAc)₂, NH₄I, DMF | -CN | Electron-Withdrawing | 1 (with directing group) |

Introduction of Electron-Rich Substituents

Introducing electron-rich substituents, such as alkyl, alkoxy, or amino groups, enhances the electron-donating properties of the carbazole core.

Friedel-Crafts acylation is a classic method to functionalize the carbazole ring. For example, reacting 9-ethylcarbazole (B1664220) with acetyl chloride in the presence of aluminum chloride yields 3-acetyl-9-ethylcarbazole. researchgate.net While the acetyl group itself is electron-withdrawing, it serves as an intermediate for further reactions. For instance, Claisen-Schmidt condensation of the resulting acetyl-carbazole with various aromatic aldehydes can introduce a wide range of substituted phenyl groups, which can be either electron-rich or electron-poor. researchgate.net

Modern C-H activation methods provide efficient pathways for introducing alkyl and aryl groups. Rhodium-catalyzed C-H alkenylation and alkylation of N-aryl carbazoles have been shown to selectively functionalize the C1 position. chim.it These methods often utilize a directing group on the N9 nitrogen to achieve high regioselectivity.

The table below summarizes key strategies for introducing electron-rich functional groups.

| Reaction Type | Reagents/Catalysts | Substituent Introduced | Nature | Typical Position |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | -COCH₃ | Intermediate | 3 |

| Claisen-Schmidt Condensation | Aromatic aldehydes, NaOH | Substituted styryl groups | Tunable (Rich/Poor) | 3 (from acetyl-carbazole) |

| C-H Alkenylation | Alkenes, Rh(I) catalyst | Alkenyl groups | Electron-Rich | 1 (with directing group) |

| C-H Alkylation | Carbonyl compounds, [RhCp*Cl₂]₂ | Alkyl groups | Electron-Rich | 1 (with directing group) |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Aryl/Alkyl groups | Tunable (Rich/Poor) | 3, 6 (from halo-carbazole) |

These functionalization strategies enable the synthesis of a diverse library of this compound derivatives, each with tailored electronic properties for specific advanced applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 9h Carbazol 9 Yl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 2-(9H-Carbazol-9-yl)acetaldehyde, both proton (¹H) and carbon (¹³C) NMR are routinely employed to confirm their synthesized structures.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR spectra provide characteristic signals that confirm the presence of the carbazole (B46965) moiety and the specific side-chain modifications.

For instance, in the ¹H NMR spectrum of related carbazole derivatives, the aromatic protons of the carbazole ring typically appear as multiplets in the range of δ 7.0-8.5 ppm. nih.govresearchgate.net The specific chemical shifts and coupling patterns of these protons can provide information about the substitution pattern on the carbazole ring.

Derivatives often show characteristic signals for the protons in the side chain. For example, the synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, a related derivative, shows specific proton signals for the ethyl group connecting the carbazole and phosphonic acid moieties. researchgate.net Similarly, the protons of the methylene (B1212753) group adjacent to the nitrogen of the carbazole ring in various derivatives are often observed as a distinct signal.

Interactive Data Table: Representative ¹H NMR Data for Carbazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 3-(9H-Carbazol-9-yl)-2H-chromen-2-one nih.gov | CDCl₃ | 8.12 (d, J=8.3Hz, 2H), 8.04 (s, 1H), 7.66 (m, 1H), 7.60 (dd, J=7.8Hz, J=1.5Hz, 1H), 7.51 (d, J=8.3Hz, 1H), 7.43 (m, 3H), 7.31 (m, 4H) | Aromatic Protons |

| 1,4-dimethoxy-9H-carbazole-3-carbaldehyde rsc.org | - | - | Aromatic and Aldehyde Protons |

| 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene (B167195) researchgate.net | CDCl₃ | - | Aromatic and Polymer Chain Protons |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework within a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the comprehensive analysis of the carbon skeleton.

In the analysis of this compound and its derivatives, ¹³C NMR is crucial for confirming the presence of all carbon atoms, from the carbazole core to the side chain. The chemical shifts of the carbon atoms in the carbazole ring are typically observed in the aromatic region of the spectrum (δ 100-150 ppm). researchgate.netrsc.org The aldehyde carbon, if present, would exhibit a characteristic downfield shift, generally above δ 190 ppm. oregonstate.edu

For example, the ¹³C NMR spectrum of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid in DMSO-d6 shows distinct signals at 139.86, 126.31, 122.74, 120.87, 119.41, and 109.39 ppm, which are attributed to the carbon atoms of the carbazole ring. researchgate.net The carbons of the ethyl phosphonate (B1237965) side chain are also clearly resolved. researchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Carbazole Derivatives

| Functional Group | Typical Chemical Shift Range (δ, ppm) |

| Aldehyde (R-CHO) oregonstate.edu | >200 |

| Aromatic Carbons researchgate.netoregonstate.edu | 100 - 170 |

| Alkyl Carbons (C-N) | 35 - 50 |

| Alkyl Carbons (C-C) | 10 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For derivatives of this compound, HRMS is used to verify that the experimentally determined mass matches the calculated mass for the proposed chemical formula, often with a precision of a few parts per million. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample. In the context of this compound derivatives, LC-MS can separate the target compound from any starting materials, byproducts, or other impurities. The mass spectrometer then provides mass information for each separated component, confirming the identity of the main product and identifying any impurities present. This is crucial for ensuring the quality and reliability of the synthesized compound for any subsequent applications. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

For this compound and its derivatives, FT-IR spectroscopy is a key technique for confirming the presence of the aldehyde functional group and the carbazole core. The aldehyde group exhibits a characteristic C=O stretching vibration, typically found in the range of 1720-1740 cm⁻¹. pressbooks.pubspectroscopyonline.com Additionally, a pair of weaker C-H stretching bands for the aldehyde proton can often be observed between 2700 and 2900 cm⁻¹. pressbooks.pubspectroscopyonline.com

The carbazole moiety also has a distinct IR fingerprint. The N-H stretching vibration of the secondary amine in the carbazole ring is typically observed around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C-N stretching vibrations appear in the region of 1300-1450 cm⁻¹. researchgate.net The presence and position of these characteristic bands in the FT-IR spectrum provide strong evidence for the successful synthesis of the target molecule. nih.gov

Interactive Data Table: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) pressbooks.pubspectroscopyonline.com | Stretch | 1720 - 1740 |

| Aldehyde (C-H) pressbooks.pubspectroscopyonline.com | Stretch | 2700 - 2900 (two weak bands) |

| Carbazole (N-H) researchgate.net | Stretch | ~3400 |

| Aromatic (C-H) researchgate.net | Stretch | >3000 |

| Carbazole (C-N) researchgate.net | Stretch | 1300 - 1450 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For carbazole-based compounds, the UV-Vis absorption spectra are characterized by distinct bands corresponding to π-π* and n-π* transitions.

The carbazole moiety, with its extended π-conjugated system, gives rise to strong absorption bands, typically in the UV region. The spectra of carbazole derivatives generally exhibit a characteristic absorption peak around 300 nm, which is assigned to π-π* transitions of the aromatic C=C bonds. researchgate.net An additional peak is often observed between 325-345 nm, originating from n-π* electronic transitions due to the lone pair of electrons on the nitrogen atom of the carbazole ring. researchgate.net The position and intensity of these absorption bands can be significantly influenced by the nature and position of substituents on the carbazole ring. For instance, the introduction of aryl groups at the 3 and 6 positions of the carbazole can cause a bathochromic (red) shift in the absorption spectrum. nsf.gov

In a study of indole-3-acetaldehyde, a compound structurally related to this compound, distinct UV-visible absorption spectra were observed with local maxima at 244, 260, and 300 nm. researchgate.net For carbazole-based dyes, the maximum absorption can vary depending on the specific functional groups attached. For example, carbazole-based dyes containing aldehyde and cyanoacetic acid groups have shown absorption maxima ranging from 340 nm to 362 nm in tetrahydrofuran (B95107) (THF). researchgate.net

The electronic transitions in these molecules are not only dependent on their chemical structure but also on their environment. For example, the formation of ground-state complexes between N-ethylcarbazole and an electron acceptor was observed to extend the electronic absorption into the visible region. nih.gov This highlights the importance of considering intermolecular interactions when analyzing the UV-Vis spectra of these compounds.

Table 1: UV-Vis Absorption Maxima for Selected Carbazole Derivatives

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Carbazole-based dyes | THF | 340 - 362 | researchgate.net |

| Indole-3-acetaldehyde | - | 244, 260, 300 | researchgate.net |

| N-ethylcarbazole with Ph₂I⁺PF₆⁻ | Dichloromethane (B109758) | > 400 | nih.gov |

| Carbazole | Ethanol (B145695) | 224, 256, 306, 356 | semanticscholar.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physical and chemical properties of the material.

For carbazole derivatives, X-ray diffraction analysis reveals the planarity of the carbazole ring system and the spatial orientation of its substituents. In a study of carbazole-based researchgate.nethelicenes, single-crystal X-ray diffraction confirmed the helical structure of the molecules. nih.gov Similarly, the crystal structure of a carbazole-based receptor with sulfonamide groups showed that the central carbazole nitrogen forms intramolecular hydrogen bonds with the oxygen atoms of the sulfonamide groups. researchgate.net

The crystal structure of carbazole itself has been determined and shows a planar arrangement of the fused rings. scholarena.com The packing of carbazole molecules in the crystal lattice is influenced by intermolecular forces, which can affect the material's bulk properties. The analysis of carbazole crystals using X-ray diffraction can be performed on powdered samples to identify the crystalline phases present. sci-hub.se

Table 2: Selected Crystallographic Data for Carbazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Carbazole-based researchgate.nethelicene | Monoclinic | P2₁/c | Helical structure with defined pitch and torsion angles. | nih.gov |

| Sulfonamide carbazole receptor | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bonds. | researchgate.net |

| Carbazole | Orthorhombic | Pnma | Planar tricyclic system. | scholarena.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is essential for assessing purity, identifying isomers, and monitoring reaction progress.

Reverse-phase (RP) HPLC is a commonly used mode for the analysis of carbazole derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, carbazole can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- has also been demonstrated using a similar RP-HPLC method. sielc.com

For the analysis of acetaldehyde (B116499), derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to form a stable hydrazone derivative that can be readily detected by UV-Vis. nih.govresearchgate.net This approach allows for the sensitive and selective quantification of acetaldehyde in various matrices. The separation is typically achieved on a C18 column with a mobile phase such as methanol (B129727)/water or acetonitrile/water. nih.govresearchgate.net The derivatization reaction conditions, including pH, temperature, and reaction time, are optimized to ensure complete reaction and accurate quantification. nih.gov

The use of chiral stationary phases in HPLC allows for the separation of enantiomers of chiral carbazole derivatives, such as helicenes. nih.gov This is crucial for applications where stereochemistry plays a significant role.

Table 3: Typical HPLC Conditions for Carbazole and Acetaldehyde Analysis

| Analyte | Column | Mobile Phase | Detection | Reference |

| Carbazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV | sielc.com |

| Acetaldehyde (as DNPH derivative) | C18 | Acetonitrile/Water | UV-Vis | nih.gov |

| Acetaldehyde (as DNPH derivative) | Shim-pack C18 | Methanol/LiCl(aq) | UV-Vis (365 nm) | researchgate.net |

| Chiral Carbazole Helicenes | Kromasil 5-Cellucoat | Acetonitrile | UV | nih.gov |

Advanced Techniques for Polymer and Material Characterization

The characterization of polymers and materials derived from this compound is essential for their development in applications such as organic electronics. A suite of advanced techniques is employed to probe their electrochemical and morphological properties.

Cyclic voltammetry is a potent electrochemical technique used to study the redox behavior of electroactive species. For polymers derived from carbazole derivatives, CV provides information on their oxidation and reduction potentials, electrochemical stability, and the kinetics of electron transfer processes.

The electropolymerization of carbazole and its derivatives is often initiated by the oxidation of the monomer to a radical cation. researchgate.netnih.gov For 2-(9H-carbazol-9-yl)acetic acid, a compound closely related to the target aldehyde, the oxidation peak of the monomer appears at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The subsequent polymerization leads to the formation of a redox-active polymer film on the electrode surface. The redox process of the formed polycarbazole is typically observed at a lower potential, for instance, around 0.99 V vs. Ag/AgCl. nih.gov

The shape of the cyclic voltammogram and the peak currents provide insights into the properties of the polymer film. The increase in peak currents with successive cycles indicates the growth of the polymer film on the electrode. researchgate.net The redox behavior of these polymers is often influenced by the composition of the monomer feed in the case of copolymers, which can be used to tune the electrochemical properties of the resulting material. mdpi.com

Table 4: Redox Potentials of Carbazole Derivatives from Cyclic Voltammetry

| Compound/Polymer | Electrode | Electrolyte | Oxidation Peak Potential (V) | Reference |

| Carbazole | Platinum | 9 M HClO₄ | High (initial scan) | researchgate.net |

| 2-(9H-carbazol-9-yl)acetic acid | Platinum | 0.1 M LiClO₄/ACN | +1.1 (vs. SCE) | mdpi.com |

| Poly(2-(9H-carbazol-9-yl)acetic acid) | Platinum | 0.1 M TBABF₄/ACN | ~0.99 (vs. Ag/AgCl) | nih.govresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. It is a powerful tool for characterizing the surface morphology of polymer films derived from this compound at the nanoscale.

AFM can reveal details about the topography, roughness, and microstructure of polymer films. bruker.comnanomagnetics-inst.com For instance, AFM has been used to study the surface of polycarbazole films electrodeposited on conductive substrates, showing a globular structure. mdpi.com The morphology of these films can be influenced by the polymerization conditions and the composition of the monomers. In some cases, films with higher stiffness may exhibit cracks, while more flexible films have a more uniform and uncracked surface. mdpi.com

The surface roughness of polymer films is a key parameter that can be quantified using AFM. For example, a self-supporting thin film from a photopolymerizable diene showed a uniform and smooth surface with an average roughness of less than 25 nm. acs.org In addition to topography, phase imaging in AFM can provide qualitative information about the different components in a polymer blend or composite based on their viscoelastic properties. nanomagnetics-inst.com

Table 5: Surface Morphology Parameters from AFM Studies of Polymer Films

| Polymer/Material | Substrate | Key Morphological Features | Roughness (Ra) | Reference |

| Poly(2-(9H-carbazol-9-yl)acetic acid) | FTO | Homogeneous globular structure | Not specified | mdpi.com |

| Photopolymerized diene film | - | Uniform, smooth surface | < 25 nm | acs.org |

| Poly(vinyl-carbazole) thin films | - | Spin-coated: uniform, thinner; Self-assembled: rough, heterogeneous | Not specified | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Electrical Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials and interfaces. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can provide detailed information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. nih.govmdpi.com

For polymer films derived from carbazole derivatives, EIS is used to characterize their capacitive behavior and the resistance of the film and the electrolyte. The data is often analyzed by fitting it to an equivalent circuit model, which consists of a combination of resistors, capacitors, and other electrical elements that represent the physical and chemical processes occurring in the electrochemical cell. researchgate.netmdpi.comrsc.org

In studies of poly[carbazole-co-N-p-tolylsulfonylpyrrole] coated on carbon fiber microelectrodes, EIS was used to determine the specific capacitance of the polymer, which was found to be significantly higher than that of polycarbazole alone. researchgate.net The low-frequency capacitance is an important parameter that can be extracted from the Nyquist plot. researchgate.net EIS is also a valuable tool for evaluating the performance and degradation of polymer coatings used for corrosion protection. nih.govrsc.org

Table 6: Parameters from EIS Analysis of Carbazole-Based Polymer Systems

| Polymer System | Key EIS Parameter | Value | Equivalent Circuit Model | Reference |

| Poly(Cz-co-pTsp) | Specific Capacitance (Csp) | ~156 mF/g | R(C(R(Q(RW)))) | researchgate.net |

| Potentiometric Sensors | - | - | Used to study membrane functionality | mdpi.com |

| rGO/PMCz composite | Specific Capacitance (Csp) | 526.84 F/g | - | researchgate.net |

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potentials and HOMO Energiesmdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful and sensitive surface analysis technique used to investigate the electronic structure of materials, particularly the valence band region. For organic semiconductor materials like this compound and its derivatives, UPS is instrumental in determining fundamental electronic parameters such as the ionization potential (IP) and the energy of the Highest Occupied Molecular Orbital (HOMO). These parameters are critical for understanding and predicting the performance of these materials in optoelectronic devices.

The principle of UPS involves irradiating a material's surface with a beam of ultraviolet photons. When a photon's energy is sufficient, it can eject an electron from a valence orbital. By measuring the kinetic energy of these photoemitted electrons, the binding energy of the electrons within the material can be determined. The highest kinetic energy that electrons are observed to have corresponds to the least tightly bound electrons, which are those in the HOMO. The ionization potential is calculated from the difference between the excitation photon energy and the width of the UPS spectrum. researchgate.net This technique is highly surface-sensitive, with a typical analysis depth of only 1 to 2 nanometers. researchgate.netnih.gov

Research into carbazole derivatives has shown that their electronic properties, specifically the HOMO energy and ionization potential, can be systematically tuned through chemical modification. The core carbazole structure generally possesses ionization potential values ranging from 7.2 to 7.6 eV. acs.org The substitution pattern on the carbazole ring system significantly influences these values.

Key findings from studies on various carbazole derivatives include:

Substitution Position : The HOMO level of carbazole compounds can be effectively tuned by introducing substituents at the 3, 6, and/or 9 positions of the carbazole ring. researchgate.net

Oligomerization : Creating oligomers by linking carbazole molecules through their 3 and 3' positions tends to shift the HOMO level to a higher energy (i.e., making it easier to ionize). researchgate.net

N-Position Substitution : Replacing alkyl groups at the 9-position with aryl groups generally shifts the HOMO level to a lower energy, making the compound more resistant to oxidation. researchgate.net

Substituent Electronic Effects : The introduction of electron-donating or electron-withdrawing groups has a predictable effect. Halogen atoms at the 3 and 6 positions of the carbazole moiety have been shown to increase the ionization energy. researchgate.netnih.gov Conversely, the presence of oxygen atoms at the same positions results in a decrease in the ionization energy. researchgate.netnih.gov Studies on 3,6-diaryl-N-hexylcarbazole derivatives found that the HOMO level could be varied between -5.67 eV and -6.02 eV depending on the electron-withdrawing or donating nature of the substituent on the aryl group. aip.org

While UPS is a standard method, it can be expensive and requires high-vacuum conditions. researchgate.net Alternative techniques such as Photoelectric Emission Spectroscopy (PES) have been explored and presented as a viable method for determining ionization energy in carbazole-based self-assembled monolayers, offering lower requirements for the experimental setup. researchgate.netnih.gov

The data gathered from UPS and related techniques are crucial for designing new materials. For instance, by tuning the HOMO level, carbazole derivatives can be optimized as host materials for triplet emitters in Organic Light-Emitting Diodes (OLEDs) or as sensitizers in dye-sensitized solar cells. researchgate.netnsf.gov

Research Findings on Carbazole Derivatives

The following table summarizes experimental data on the ionization potential and HOMO energies for several carbazole derivatives as determined by UPS, PES, and electrochemical methods, which often correlate with UPS results.

| Compound/Derivative Class | Method | Key Substituent(s) | Measured Value | Reference |

| General Carbazole Derivatives | UPS/E(pa) & E(CT) analysis | Varies | 7.2 - 7.6 eV (Ionization Potential) | acs.org |

| 2PACz (Carbazole with phosphonic acid) | PES | Phosphonic acid anchor | 5.75 eV (Ionization Energy) | researchgate.net |

| Halogenated 2PACz Derivatives | PES | Halogen atoms at 3,6-positions | 6.0 - 6.1 eV (Ionization Energy) | researchgate.net |

| 3,6-diaryl-N-hexylcarbazole Derivatives | Cyclic Voltammetry | Electron-withdrawing/donating aryl groups | -5.67 to -6.02 eV (HOMO Level) | aip.org |

| N-Arylcarbazole Derivatives | UPS/Cyclic Voltammetry | CF3 (electron-withdrawing) | -2.12 V vs SCE (Excited State Reduction Potential) | |

| N-Arylcarbazole Derivatives | UPS/Cyclic Voltammetry | OCH3 (electron-donating) | -1.95 V vs SCE (Excited State Reduction Potential) |

Computational and Theoretical Studies of 2 9h Carbazol 9 Yl Acetaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. nih.gov For 2-(9H-Carbazol-9-YL)acetaldehyde, DFT calculations are instrumental in understanding its fundamental characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as structural optimization. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set like 6-31G(d), the geometry of this compound can be fully optimized. researchgate.netrsc.org This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Representative Geometrical Parameters for Carbazole-Based Compounds Calculated using DFT

| Parameter | Carbazole (B46965) | 9-Ethyl-9H-carbazole |

| C-N Bond Length (Å) | 1.39 | 1.40 |

| C-C (inter-ring) Bond Length (Å) | 1.48 | 1.48 |

| C=C (benzene ring) Bond Length (Å) | 1.39 - 1.41 | 1.39 - 1.41 |

Note: The data in this table is illustrative and based on typical values for carbazole derivatives. The exact values for this compound would be determined through specific DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies of these orbitals and their spatial distribution. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and electronic excitation properties. nih.gov

For this compound, the carbazole moiety is expected to be the primary electron-donating part, contributing significantly to the HOMO. The acetaldehyde (B116499) group, with its electron-withdrawing character, will influence the LUMO. The spatial separation of the HOMO and LUMO can indicate the potential for intramolecular charge transfer (ICT) upon excitation, a property that is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Representative Carbazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate | -5.39 | -1.94 | 3.45 |

Source: Adapted from a study on a related carbazole derivative. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated. Furthermore, the analysis of the vibrational modes provides a detailed understanding of the molecule's structural dynamics.

For this compound, key vibrational modes would include the N-H stretching of the carbazole ring (if unsubstituted at the 9-position in a general case), the C=O stretching of the aldehyde group, and various C-C and C-H stretching and bending modes of the aromatic rings. Theoretical calculations of vibrational frequencies for carbazole derivatives have shown good agreement with experimental results. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information about the static, optimized geometry of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. asianpubs.orgnih.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations that are accessible under ambient conditions. This is particularly important for understanding how the molecule might behave in different environments, such as in solution or within a solid-state matrix. The simulations can provide information on the distribution of dihedral angles, the stability of different conformers, and the timescale of conformational changes. Such studies have been employed to understand the binding interactions and stability of carbazole derivatives in biological systems. asianpubs.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov By developing a QSAR model, the properties of new, unsynthesized compounds can be predicted.

For this compound, a QSAR model could be developed to predict its potential as an anticancer agent, an area where carbazole derivatives have shown promise. nih.gov This would involve compiling a dataset of related carbazole compounds with known activities and calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSAR model. researchgate.netjmaterenvironsci.com The model can then be used to predict the activity of this compound and guide the design of more potent analogs.

Photophysical Property Predictions (e.g., Time-Dependent DFT for Absorption Maxima)

The photophysical properties of a molecule, such as its absorption and emission of light, are of paramount importance for its use in optoelectronic applications. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.net

By applying TD-DFT to the optimized geometry of this compound, one can calculate its vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in its UV-Vis spectrum. This allows for a theoretical prediction of the molecule's color and its ability to absorb light at specific wavelengths. The nature of the electronic transitions (e.g., π-π* or n-π*) can also be analyzed, providing further insight into the photophysical processes. For instance, the absorption spectra of carbazole-based compounds have been successfully predicted using TD-DFT, showing good correlation with experimental measurements. nih.govrsc.org

Table 3: Predicted Absorption Maxima (λmax) for a Carbazole-Containing Compound

| Compound | Predicted λmax (nm) |

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | 405 |

Source: Adapted from a study on a related carbazole derivative. mdpi.com

Electrocatalytic Mechanism Elucidation through Computational Modeling

Due to the absence of specific research on the computational modeling of the electrocatalytic mechanism for this compound, this section remains unwritten. Future research in this area would be necessary to provide the detailed findings and data tables requested. Such a study would likely involve:

Quantum chemical calculations using methods like Density Functional Theory (DFT) to model the electronic structure of the molecule and its interaction with an electrode surface.

Identification of reaction intermediates and transition states to map out the potential energy surface of the electrocatalytic reaction.

Calculation of activation energies and reaction rates to determine the most favorable reaction pathway.

Analysis of the role of the carbazole and acetaldehyde moieties in the catalytic cycle.

Without such dedicated research, any discussion on the electrocatalytic mechanism of this specific compound would be purely speculative and fall outside the scope of this evidence-based article.

Applications of 2 9h Carbazol 9 Yl Acetaldehyde and Its Derivatives in Materials Science

Organic Electronics and Optoelectronic Devices

Carbazole (B46965) derivatives are integral to the advancement of organic electronics, where they are primarily used for their excellent charge-transporting capabilities. Their tunable electronic properties allow for the precise engineering of materials for specific device architectures.

Researchers have synthesized novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, which, when incorporated into OLEDs, lead to significantly enhanced current, power, and external quantum efficiencies (EQE). nih.govelsevierpure.com These materials exhibit high glass transition temperatures (Tg), ranging from 148 to 165 °C, indicating excellent morphological and thermal stability, which is a critical factor for the longevity of OLED devices. mdpi.com The introduction of bulky, structurally rigid carbazole moieties contributes to these improved properties, surpassing those of commonly used HTMs like NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine). mdpi.com

The performance of OLEDs can be significantly influenced by the specific molecular structure of the carbazole-based HTM used. The table below summarizes the performance of a standard phosphorescent OLED device incorporating different carbazole-based HTMs.

| HTM | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

| HTM 3b | 41.5 | 29.8 | 15.3 |

| HTM 3c | 46.5 | 34.2 | 16.9 |

Data compiled from studies on 4-(9H-carbazol-9-yl)triphenylamine derivatives. nih.gov

Perovskite solar cells (PSCs) represent a rapidly advancing photovoltaic technology. acs.org A key component in the most efficient PSC architectures is the hole-transporting material (HTM), which selectively extracts holes from the perovskite absorber layer and transports them to the electrode. acs.org While spiro-OMeTAD has been the benchmark HTM, its complex synthesis and high cost are significant drawbacks. acs.org

Carbazole-based derivatives are being actively investigated as cost-effective and high-performance alternatives. acs.org These materials offer several advantages, including excellent photovoltaic properties, high chemical stability, and facile functionalization, which allows for the tuning of their electronic and optical properties. acs.orgacs.org Theoretical and experimental studies have shown that carbazole-based HTMs can have deep HOMO energy levels, which are beneficial for efficient hole transport, and higher LUMO levels that act as effective electron blockers, preventing charge recombination at the interface. bohrium.com For instance, a derivative, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), is used to form a hole-selective layer that can modify the interface, regulate perovskite crystallization, and reduce defects, leading to improved device performance. semanticscholar.org Research on D–A type carbazole derivatives has yielded PSCs with high power conversion efficiencies (PCE) of over 20%. rsc.org

The table below compares the performance of perovskite solar cells using a standard carbazole-based HTM (2PACz) and a device with an enhanced interface layer.

| Device Structure | Power Conversion Efficiency (PCE) (%) |

| 2PACz-based device | 17.4 |

| 2PACz/TTP-DPA-based device | 19.1 |

Performance measured under 1-sun illumination. TTP-DPA is a thiazolo[5,4-d]thiazole (B1587360) derivative used as an interfacial layer. semanticscholar.org

The inherent photophysical properties of the carbazole core make its derivatives highly suitable for applications as photoelectrical materials and dyes. chemimpex.com By introducing electron-donating and electron-accepting groups to the carbazole scaffold, "push-pull" dyes can be created. These dyes exhibit strong intramolecular charge transfer (ICT) bands in the visible spectrum, making them useful for applications such as dye-sensitized solar cells and nonlinear optics. scispace.com

For example, a series of dyes based on a 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor structure has been synthesized. These dyes show intense absorption over the visible range, and their optical and electrochemical properties can be tuned by varying the electron acceptor group. scispace.com Furthermore, polymers derived from carbazole units, such as Poly(9H-carbazol-9-ylpyrene), have been investigated for their electrochromic properties. These materials can reversibly change color upon the application of an electrical potential, making them suitable for smart windows and displays. researchgate.netepa.gov

The photophysical properties of several carbazole-based push-pull dyes are summarized below.

| Dye | Electron Acceptor | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| A | Malononitrile | 499 | 632 |

| B | 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | 542 | 651 |

| C | 2-(Benzo[d]thiazol-2-ylmethylene)malononitrile | 473 | 647 |

Data obtained in dichloromethane (B109758) solvent. scispace.com

Photochemistry and Photosensitization Applications

The ability of carbazole derivatives to absorb light and participate in energy or electron transfer processes makes them valuable in various photochemical applications.

Photopolymerization is a process where light is used to initiate a polymerization reaction, a technique widely used in coatings, adhesives, and 3D printing. The efficiency of this process relies on a photoinitiator or a photoinitiating system that absorbs light and generates reactive species (free radicals or cations) to start the polymerization.

New carbazole-based compounds have been developed as high-performance photoinitiators for both free radical polymerization (FRP) of acrylates and cationic polymerization (CP) of epoxides. rsc.org When used in combination with an iodonium (B1229267) salt and/or an amine, these carbazole derivatives demonstrate excellent initiating abilities under near-UV and visible light from LEDs (e.g., @385 nm and @405 nm), achieving high final conversions of the reactive monomers. rsc.org The versatility of carbazole-containing polymers also extends to controlled radical polymerization techniques, which allow for the synthesis of complex and well-defined polymer architectures with specific optoelectronic properties. semanticscholar.orgmdpi.com

Upon photoexcitation, certain carbazole derivatives can act as potent single-electron reductants. The process involves the absorption of a photon, which promotes the molecule to an excited state. In this state, it can donate an electron to a suitable acceptor molecule, initiating a chemical reaction. This process of photoinduced electron transfer (PET) is fundamental to many chemical and biological systems.

The oxidative coupling and polymerization of carbazoles are often initiated by an electron-transfer equilibrium, which forms a radical cation. researchgate.net This initial electron transfer is a key step that can be induced electrochemically or photochemically. researchgate.net Studies on polymers containing carbazole units linked to acceptor molecules like perylene (B46583) diimides have demonstrated efficient photoinduced electron transfer, where the carbazole unit acts as the initial electron donor upon excitation. dntb.gov.ua This property is crucial for developing materials for artificial photosynthesis and photocatalysis, where light energy is converted into chemical energy.

Precursors for Polymer Synthesis and Advanced Networks

The bifunctional nature of 2-(9H-Carbazol-9-YL)acetaldehyde, featuring a reactive aldehyde group and a carbazole moiety, makes it a valuable precursor in the synthesis of specialized polymers and advanced network structures. The carbazole unit imparts desirable electronic and photophysical properties, while the aldehyde group provides a site for polymerization and crosslinking reactions.

Monomers in Condensation Polymers

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. The aldehyde group in this compound can participate in such reactions. For instance, the aldol (B89426) condensation of acetaldehyde (B116499) leads to the formation of α,β-unsaturated aldehydes, which are highly reactive. nih.gov This type of reaction can lead to the formation of larger, water-insoluble compounds and can be a pathway to polymerization. nih.gov While direct studies detailing the use of this compound as a primary monomer in large-scale condensation polymer production are not extensively documented in the provided search results, its chemical structure is amenable to such reactions. The presence of the aldehyde allows for reactions with nucleophiles, which is a fundamental step in many condensation polymerization processes.

Synthesis of Microporous Polymer Networks (C-MPNs)

Carbazole-based microporous polymer networks (C-MPNs) are a class of materials with high surface areas and tunable morphologies, making them suitable for applications like gas adsorption. rsc.org These networks are often synthesized from carbazole derivatives. One common method for creating such networks is through Friedel-Crafts alkylation, where a crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) is used to connect carbazole units. rsc.org This process results in hypercrosslinked microporous organic polymers that are stable in various solvents and at high temperatures. rsc.org

While the direct synthesis of C-MPNs from this compound is not explicitly detailed, the general principles of using carbazole derivatives as building blocks are well-established. polyu.edu.hk The aldehyde group of this compound could potentially be utilized in similar crosslinking reactions to form robust, porous networks. Another approach to synthesizing C-MPNs involves the oxidative coupling of carbazole units within a block copolymer precursor, such as polylactide-b-poly(N-vinylcarbazole), to create networks with varying morphologies, including disordered solids and hollow spherical structures. rsc.org

Below is a table summarizing the properties of a hypercrosslinked microporous polymer network derived from a carbazole building block, illustrating the potential characteristics of networks synthesized from carbazole-based precursors.

| Property | Value | Reference |

| Brunauer-Emmett-Teller (BET) Specific Surface Area | 1845 m²/g | rsc.org |

| Carbon Dioxide Uptake | 4.63 mmol/g (at 1.13 bar and 273 K) | rsc.org |

| Hydrogen Uptake | 1.94 wt% (at 1.13 bar and 77 K) | rsc.org |

| Ideal CO₂/N₂ Selectivity (273 K) | 26-29 | rsc.org |

| Ideal CO₂/CH₄ Selectivity (273 K) | 5.2-5.8 | rsc.org |

Precursors for N-Doped Porous Carbon Networks (N-PCNs) for Catalysis

Nitrogen-doped porous carbon networks (N-PCNs) are of significant interest as metal-free catalysts, particularly for oxidation reactions. researchgate.netmdpi.com These materials are typically synthesized by pyrolyzing nitrogen-rich polymer precursors. researchgate.netmdpi.com The carbazole moiety in this compound makes it a suitable nitrogen-containing precursor for the synthesis of N-PCNs.

The general strategy for producing N-PCNs involves the pyrolysis of a nitrogen-containing polymer, often in the presence of a pore-forming agent like molten NaCl. mdpi.com This process creates a porous carbon structure with nitrogen atoms integrated into the carbon lattice. The resulting N-PCNs can have high surface areas and a significant nitrogen content, with the nitrogen present in various forms such as pyridinic and graphitic N. researchgate.netmdpi.com The synergistic effect between the surface area and the presence of these nitrogen species enhances the catalytic performance of the material. researchgate.net For example, N-doped porous carbon derived from a covalent triazine framework has demonstrated excellent performance in the catalytic oxidation of benzyl (B1604629) alcohol. researchgate.netmdpi.com

The table below presents data on an N-doped porous carbon catalyst, highlighting the characteristics that could be expected from a material derived from a carbazole-based precursor.

| Catalyst Property | Value | Reference |

| Optimal Surface Area | 199.03 m²/g | researchgate.netmdpi.com |

| Largest Pore Volume | 0.29 cm³/g | researchgate.netmdpi.com |

| Nitrogen Content | 9.9 at% | researchgate.netmdpi.com |

| Dominant Nitrogen Species | Pyridinic/Graphitic N | researchgate.netmdpi.com |

Emerging Research Directions and Future Perspectives in 2 9h Carbazol 9 Yl Acetaldehyde Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization. tandfonline.comnih.gov However, these methods often require harsh conditions, such as high temperatures and long reaction times. nih.gov Modern synthetic chemistry is continuously striving for more efficient, selective, and environmentally friendly ("greener") methodologies to access the carbazole core. bohrium.comrsc.org

One established method for synthesizing 2-(9H-Carbazol-9-yl)acetaldehyde involves the reaction of carbazole with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by acidic hydrolysis. A more direct synthesis has also been reported. nih.gov Future research is geared towards improving these routes by incorporating principles of green chemistry. This includes the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times for carbazole synthesis from hours to minutes. tandfonline.com

Lewis acid-catalyzed reactions represent another promising avenue. Catalysts like scandium(III) triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) have been successfully used to construct the carbazole skeleton under mild conditions, often producing water as the only byproduct. rsc.org The development of metal-catalyzed cross-coupling reactions, particularly those using palladium (Pd) and copper (Cu) catalysts, has enabled the efficient formation of C-N bonds to create the carbazole ring system with high yields and functional group tolerance. tandfonline.comnih.gov The application of these advanced catalytic systems to the synthesis of this compound could lead to more sustainable and atom-economical processes.

Table 1: Comparison of Synthetic Strategies for Carbazole Derivatives

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | P(OEt)₃ or PPh₃ | 200 W | Reduced reaction time (5-12 h to minutes) | tandfonline.com |

| Cu-Catalyzed C-N Coupling | Cu(OTf)₂ | Trifluoroacetic acid, 10 min | High yield (>90%), fast reaction | nih.gov |

| Pd-Catalyzed C-H Amination | Pd(OAc)₂ | High temperature | High yield for asymmetric derivatives | tandfonline.comnih.gov |

| Lewis Acid Catalysis | BF₃·OEt₂ | Room temperature, 1-5 h | Mild conditions, water as byproduct | rsc.org |

| Lewis Acid Catalysis | Sc(OTf)₃ | 100 °C, 24 h | Efficient for functionalized carbazoles | rsc.org |

Exploration of Advanced Functionalization Strategies for Tailored Properties

The versatility of the this compound structure lies in its two primary sites for functionalization: the carbazole ring and the aldehyde group. This allows for the creation of a diverse library of derivatives with properties tailored for specific applications.

Functionalization of the carbazole ring, typically at the 3, 6, and 9 positions, can significantly alter the electronic and photophysical properties of the molecule. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics. nih.gov Attaching bulky groups like tert-butyl can enhance the solubility and create amorphous materials with high thermal resistance, preventing aggregation that often quenches fluorescence. researchgate.netmdpi.com

The aldehyde group on the side chain is a reactive handle for a multitude of chemical transformations. It can readily undergo reactions such as reductive amination to link the carbazole moiety to other functional molecules, as demonstrated by the synthesis of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. nih.gov The Knoevenagel condensation is another powerful reaction that uses the aldehyde to form new carbon-carbon bonds, for example, by reacting it with compounds containing active methylene (B1212753) groups like cyanoacetic acid. rsc.org This strategy has been used to create carbazole-based dyes with red-shifted absorption and emission spectra, making them suitable as photosensitizers. rsc.orgrsc.org Future work will likely focus on using these functionalization strategies to create complex, multi-functional molecules where the carbazole unit acts as a photoactive or electroactive core.

Integration with Supramolecular Chemistry for Self-Assembly and Ordered Structures

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a powerful bottom-up approach to creating highly ordered nanostructures. Carbazole derivatives are excellent candidates for supramolecular assembly due to the planar, aromatic nature of the carbazole unit, which promotes π–π stacking interactions. rsc.org

Research has shown that carbazole-based molecules can self-assemble into various well-defined structures, including nanofibers, nanorods, nanoparticles, and organogels. rsc.orgrsc.orgnih.gov The formation of these structures is driven by a combination of non-covalent interactions, primarily π–π stacking and hydrogen bonds. rsc.org For example, dichalcone-substituted carbazoles have been shown to form fibrous structures in gels, with U-shaped molecules stacking into lamellar arrangements. rsc.org The solvent used during assembly also plays a critical role; different morphologies, such as fibers or spherulites, can be obtained by changing the solvent polarity. rsc.org

For this compound, the carbazole moiety provides the necessary platform for π–π stacking, while the aldehyde group offers a site for introducing other functionalities that can direct the self-assembly process through hydrogen bonding or other specific interactions. By functionalizing the aldehyde group, it is possible to control the molecular packing and, consequently, the morphology and properties of the resulting supramolecular structures. nih.gov This approach could lead to the development of novel materials with ordered domains, which is highly desirable for applications in electronics and photonics where charge transport and energy transfer are dependent on molecular arrangement.

Design of Next-Generation Materials with Enhanced Electronic and Photonic Performance

The inherent properties of the carbazole core, such as its high hole-transporting mobility and high triplet energy, make it a cornerstone material in organic electronics. researchgate.netnih.gov Derivatives of carbazole are widely used in Organic Light-Emitting Diodes (OLEDs) as host materials for phosphorescent emitters and as hole-transport layers. researchgate.net The compound this compound serves as a key building block for creating advanced materials for these applications.